2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one
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Overview
Description
2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as Oxone® in formic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include formic acid, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites, influencing their activity. The compound’s spirocyclic structure allows for unique interactions with biological molecules, potentially leading to enhanced binding affinities and specificity .
Comparison with Similar Compounds
2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound has a smaller ring size and different chemical properties.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: This compound features a tert-butyl group, which influences its reactivity and applications.
(7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c11-7-8(12)10-4-1-9(2-5-10)3-6-13-9/h11H,1-7H2 |
InChI Key |
MQYALMSHDNTJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCO2)C(=O)CO |
Origin of Product |
United States |
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